

Synthesis of Aminophenoxy Phthalonitrile from 4-Nitrophthalonitrile: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Phenoxyphthalonitrile

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Introduction

4-Nitrophthalonitrile is a pivotal starting material in the synthesis of various functionalized aromatic compounds, owing to the activating effect of the electron-withdrawing nitro and cyano groups on its benzene ring. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities. A significant application of this reactivity is the synthesis of aminophenoxy phthalonitriles. These compounds are crucial precursors for the development of high-performance phthalonitrile resins, which are thermosetting polymers known for their exceptional thermal and oxidative stability. Furthermore, the aminophenoxy phthalonitrile scaffold is of interest to drug development professionals as a building block for novel therapeutic agents.

This document provides detailed protocols for the synthesis of ortho-, meta-, and para-aminophenoxy phthalonitrile from 4-nitrophthalonitrile. It includes a summary of quantitative data, a comprehensive experimental procedure, and a visual representation of the synthesis workflow.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the three isomers of aminophenoxy phthalonitrile.

Product	Yield (%)	Melting Point (°C)	Purity (%)	Analytical Data
4-(2-Aminophenoxy)phthalonitrile	91	122	>99	¹ H NMR (400 MHz, DMSO-d ₆ , δ, ppm): 8.06 (d, J = 8.79 Hz, 1H), 7.62 (d, J = 2.53 Hz, 1H), 7.20 (d, J = 8.79 Hz, 1H), 7.06 (t, J = 7.64 Hz, 1H), 6.96 (d, J = 7.95 Hz, 1H), 6.86 (d, J = 8.01 Hz, 1H), 6.63 (t, J = 7.60 Hz, 1H), 5.13 (s, 2H). FTIR (KBr, cm ⁻¹): 3456 & 3374 (-NH ₂), 3045 (ArC-H), 2235 (-CN), 1633 & 1598 (ArC=C), 1253 (C-O-C).[1]
4-(3-Aminophenoxy)phthalonitrile	91	176	>99	¹ H NMR (400 MHz, DMSO-d ₆ , δ, ppm): 8.07 (d, J = 8.80 Hz, 1H), 7.64 (d, J = 2.56 Hz, 1H), 7.29 (dd, J = 8.80, 2.56 Hz, 1H), 7.15 (t, J = 8.12 Hz, 1H), 6.55 (d, J = 7.76 Hz, 1H), 6.45 (t, J = 2.20 Hz, 1H), 6.36

(dd, J = 8.12, 2.20 Hz, 1H), 5.46 (s, 2H).
FTIR (KBr, cm^{-1}): 3468 & 3378 (-NH₂), 3055 (ArC-H), 2232 (-CN), 1629 & 1591 (ArC=C), 1248 (C-O-C).

4-(4-aminophenoxy)phthalonitrile

90

134

>99 (HPLC)

¹H NMR (400 MHz, DMSO-d₆, δ , ppm): 8.05 (d, J = 8.80 Hz, 1H), 7.62 (d, J = 2.56 Hz, 1H), 7.27 (d, J = 8.80 Hz, 1H), 6.87 (d, J = 8.77 Hz, 2H), 6.65 (d, J = 8.77 Hz, 2H), 5.19 (s, 2H).
FTIR (KBr, cm^{-1}): 3456 & 3374 (-NH₂), 3045 (ArC-H), 2235 (-CN), 1633 & 1598 (ArC=C), 1253 (C-O-C).[1]

Experimental Protocols

This section details the methodology for the synthesis of aminophenoxy phthalonitriles via nucleophilic aromatic substitution. The following protocol is a general procedure that can be adapted for the synthesis of the ortho-, meta-, and para-isomers by selecting the corresponding aminophenol isomer.

Materials:

- 4-Nitrophthalonitrile
- 2-Aminophenol, 3-Aminophenol, or 4-Aminophenol
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Deionized Water
- Methanol

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Nitrogen inlet
- Büchner funnel and filter paper
- Standard laboratory glassware

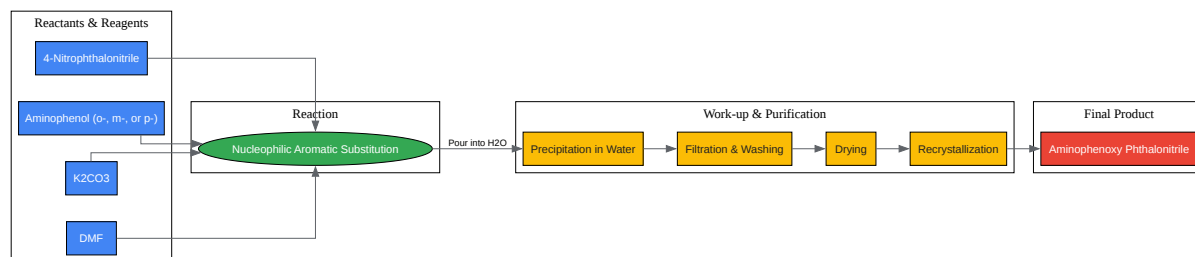
Procedure:

- **Reaction Setup:** In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the desired aminophenol (e.g., 2-aminophenol, 5.37 g, 49.21 mmol), anhydrous potassium carbonate (8.16 g, 59.05 mmol), and anhydrous N,N-dimethylformamide (50 mL).^[1]
- **Initiation of Reaction:** Stir the mixture at room temperature under a nitrogen atmosphere.

- **Addition of 4-Nitrophthalonitrile:** To the stirred suspension, add 4-nitrophthalonitrile (8.52 g, 49.21 mmol) in portions.
- **Reaction Conditions:** Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Precipitation:** After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of vigorously stirred deionized water. This will cause the product to precipitate.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filtered product thoroughly with copious amounts of deionized water until the filtrate is neutral.
- **Drying:** Dry the obtained product in a vacuum oven at 60°C overnight to yield the crude aminophenoxy phthalonitrile.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain a product of high purity.

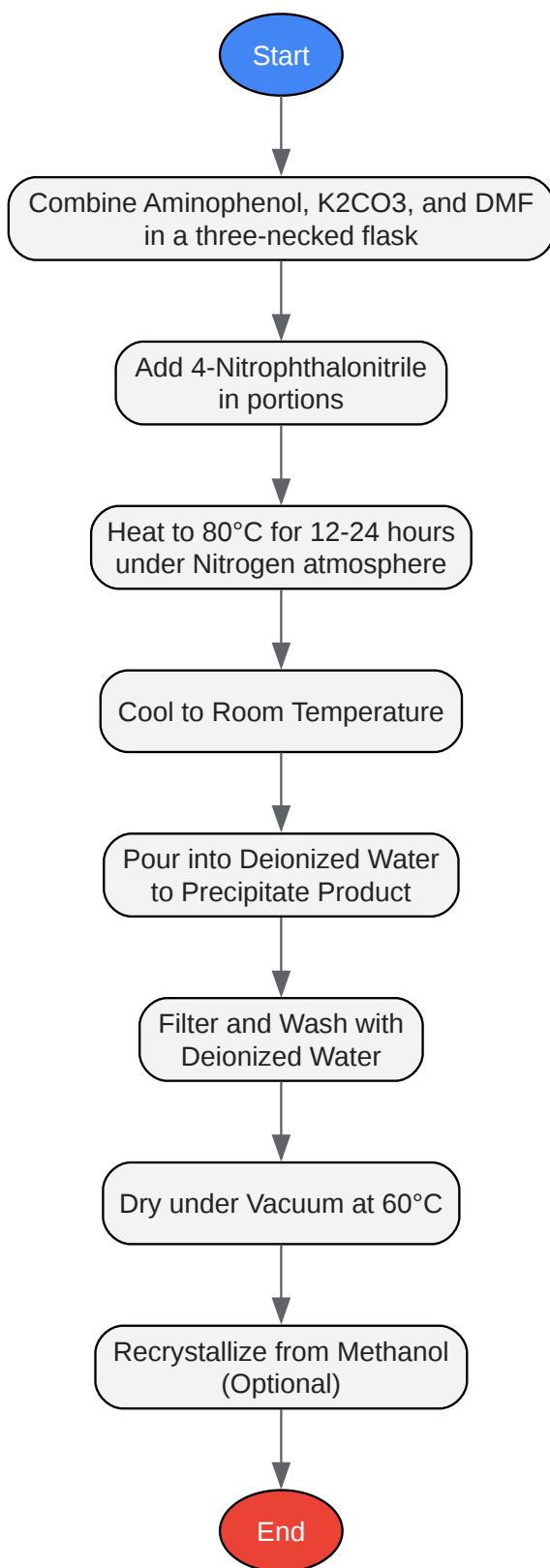
Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow and the logical relationship of the experimental steps.



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Caption: Chemical synthesis workflow for aminophenoxy phthalonitrile.



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Caption: Step-by-step experimental workflow diagram.

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References

- 1. ovid.com [ovid.com]
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